methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a formyl group, a chlorophenyl group, and a carboxylate ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
The mode of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The biochemical pathways affected by these compounds can be diverse, depending on the specific targets and the nature of the interactions .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of these compounds. Specific adme properties can vary widely among different indole derivatives .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,4-pentanedione in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-5-carboxy-1,2-dimethyl-1H-pyrrole-3-carboxylate.
Reduction: 4-(4-chlorophenyl)-5-hydroxymethyl-1,2-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(4-fluorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-13(15(19)20-3)14(12(8-18)17(9)2)10-4-6-11(16)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTYLEPRBQONRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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